Cas no 886912-83-0 (3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)

3-(Ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a furan-2-yl moiety and a benzamide group with an ethylsulfanyl substituent. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its ability to interact with biological targets, particularly in enzyme inhibition or receptor modulation. The presence of sulfur and nitrogen heteroatoms enhances its binding affinity and metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel bioactive molecules. The compound’s stability under standard conditions ensures consistent performance in experimental applications.
3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide structure
886912-83-0 structure
Product name:3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:886912-83-0
MF:C15H13N3O3S
MW:315.347021818161
CID:5477459

3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • 3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
    • Inchi: 1S/C15H13N3O3S/c1-2-22-11-6-3-5-10(9-11)13(19)16-15-18-17-14(21-15)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,16,18,19)
    • InChI Key: XJBGTJGTCQIRRO-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CO2)O1)(=O)C1=CC=CC(SCC)=C1

3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2647-0207-20μmol
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2647-0207-25mg
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2647-0207-30mg
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2647-0207-2μmol
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2647-0207-5μmol
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2647-0207-5mg
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2647-0207-75mg
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2647-0207-20mg
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2647-0207-40mg
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2647-0207-10μmol
3-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
886912-83-0 90%+
10μl
$69.0 2023-05-16

3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature

Additional information on 3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide

3-(Ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No 886912-83-0)

The compound 3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide, identified by the CAS registry number CAS No 886912-83-0, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a benzamide core with substituents that include an ethylsulfanyl group and a furan-containing oxadiazole moiety. The integration of these functional groups imparts distinctive chemical properties, making it a subject of interest in contemporary scientific studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic processes. These techniques have not only improved the yield and purity of the compound but also opened avenues for exploring its diverse applications. The molecule's structure suggests potential roles in drug design, particularly in targeting specific biological pathways due to its functional groups' bioactivity.

The benzamide moiety serves as a versatile platform for further chemical modifications, allowing researchers to explore its reactivity under various conditions. The ethylsulfanyl group introduces sulfur-based interactions, which can be critical in metalloenzyme inhibition or as a component in bioactive molecules. Meanwhile, the furan ring within the oxadiazole structure contributes aromatic stability and potential for hydrogen bonding, enhancing the compound's solubility and bioavailability.

Emerging research has highlighted the potential of this compound in the field of medicinal chemistry. Studies indicate that it may exhibit anti-inflammatory properties, making it a candidate for therapeutic agents targeting chronic inflammatory diseases. Additionally, its structural features suggest possibilities in antimicrobial applications, where sulfur-containing compounds are known to exhibit potent activity against various pathogens.

In materials science, the compound's unique electronic properties derived from its heterocyclic oxadiazole group could find applications in organic electronics or optoelectronic devices. The furan moiety further enhances conjugation within the molecule, potentially improving its performance in such applications.

Furthermore, recent computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations suggest that it may bind effectively to certain protein receptors, indicating its potential as a lead compound in drug discovery programs.

The synthesis of 3-(ethylsulfanyl)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide involves a multi-step process that includes nucleophilic substitution and condensation reactions. The use of environmentally friendly reagents and conditions has been emphasized to align with green chemistry principles, ensuring sustainability in its production.

In conclusion, the compound CAS No 886912-83-0 represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable subject for ongoing research and development efforts aimed at harnessing its full potential in medicine, materials science, and beyond.

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